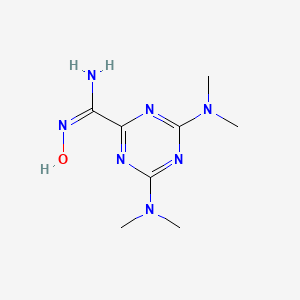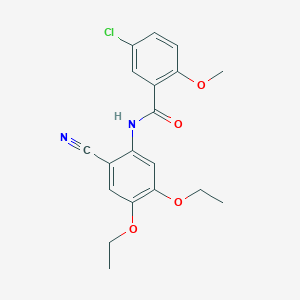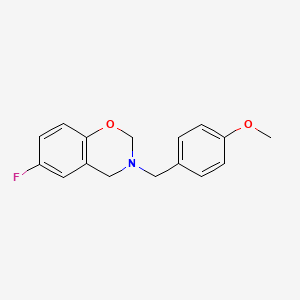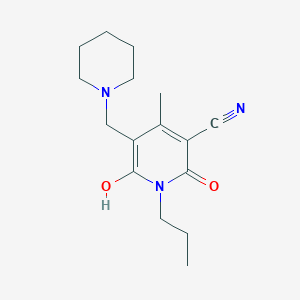![molecular formula C18H18BrNOS B11084201 2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B11084201.png)
2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group and a thienyl group attached to a spirocyclic azaspiro nonanone core. The presence of these functional groups and the spirocyclic framework imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, in the presence of a base.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the thienyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl and thienyl groups may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The spirocyclic structure may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one
- 2-(4-Fluorophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one
- 2-(4-Methylphenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one
Uniqueness
2-(4-Bromophenyl)-3-(2-thienyl)-2-azaspiro[3.5]nonan-1-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18BrNOS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-thiophen-2-yl-2-azaspiro[3.5]nonan-3-one |
InChI |
InChI=1S/C18H18BrNOS/c19-13-6-8-14(9-7-13)20-16(15-5-4-12-22-15)18(17(20)21)10-2-1-3-11-18/h4-9,12,16H,1-3,10-11H2 |
InChI Key |
WHPPUEAJWUOFJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(N(C2=O)C3=CC=C(C=C3)Br)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11084120.png)
![5-amino-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11084127.png)
![N-(4-iodo-2-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11084130.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11084135.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-iodophenyl)-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B11084151.png)
![Ethyl 5-(benzylcarbamoyl)-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11084155.png)


![2-Methyl-3-[4-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-3H-quinazolin-4-one](/img/structure/B11084185.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11084186.png)
![1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11084187.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11084194.png)
